molecular formula C14H9N3S B1207218 2-(1H-Benzimidazol-2-yl)-1,3-benzothiazole

2-(1H-Benzimidazol-2-yl)-1,3-benzothiazole

Cat. No.: B1207218
M. Wt: 251.31 g/mol
InChI Key: IIBOKVBFKUNLNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-yl)-1,3-benzothiazole is a member of benzothiazoles.

Scientific Research Applications

Chemical Properties and Synthesis

Compounds containing benzimidazole and benzothiazole moieties, such as 2-(1H-Benzimidazol-2-yl)-1,3-benzothiazole, are known for their versatile chemistry and have been extensively studied for their preparation procedures, properties, and complexation abilities. These compounds exhibit fascinating variability in their chemistry, including different protonated and/or deprotonated forms, and have been used to form complex compounds with notable spectroscopic properties, structures, and magnetic properties. Their biological and electrochemical activity further highlights their potential in various research applications (Boča, Jameson, & Linert, 2011).

Biological Activities

Benzimidazoles and benzothiazoles, including derivatives similar to this compound, have been identified for their broad spectrum of biological and pharmacological properties. These include antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Notably, 2-arylbenzothiazoles are emerging as potent antitumor agents, underscoring the therapeutic potential of these compounds in drug discovery and development (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Therapeutic Applications

The therapeutic applications of benzothiazoles have been extensively explored, with a particular focus on their anticancer potential. Recent studies have shown that structural modifications of the benzothiazole scaffold, including derivatives similar to this compound, can lead to the development of new antitumor agents. These findings suggest a promising future for benzothiazoles and their derivatives in the field of chemotherapeutics, highlighting the need for further research into their efficacy and safety profiles as potential cancer treatments (Ahmed et al., 2012).

Properties

Molecular Formula

C14H9N3S

Molecular Weight

251.31 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-1,3-benzothiazole

InChI

InChI=1S/C14H9N3S/c1-2-6-10-9(5-1)15-13(16-10)14-17-11-7-3-4-8-12(11)18-14/h1-8H,(H,15,16)

InChI Key

IIBOKVBFKUNLNA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C3=NC4=CC=CC=C4S3

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

Synthesis routes and methods

Procedure details

The heterogeneous mixture consisting of methylbenzothiazole (59.6 g, 0.4 mol), ortho-phenylenediamine (43.2 g, 0.4 mol) and sulfur (38.4 g, 1.2 mol) in 300 ml of pyridine was heated at the reflux point of pyridine for 22 hours. The reaction mixture was cooled and poured into a solution of brine. After extraction with ethyl acetate, washing of the organic phase 3 times with water, drying over sodium sulfate and concentration of the solvent under vacuum, the solid obtained was washed with acetone. After drying, 2-(1H-benzimidazol-2-yl)benzothiazole (13.8 g, yield: 13%) was obtained in the form of a yellow solid.
Quantity
59.6 g
Type
reactant
Reaction Step One
Quantity
43.2 g
Type
reactant
Reaction Step Two
Quantity
38.4 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1H-Benzimidazol-2-yl)-1,3-benzothiazole
Reactant of Route 2
2-(1H-Benzimidazol-2-yl)-1,3-benzothiazole
Reactant of Route 3
2-(1H-Benzimidazol-2-yl)-1,3-benzothiazole
Reactant of Route 4
2-(1H-Benzimidazol-2-yl)-1,3-benzothiazole
Reactant of Route 5
2-(1H-Benzimidazol-2-yl)-1,3-benzothiazole
Reactant of Route 6
2-(1H-Benzimidazol-2-yl)-1,3-benzothiazole

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